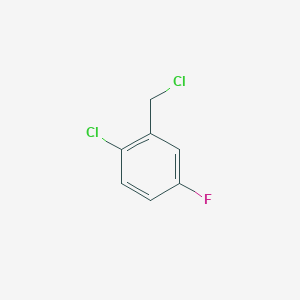
2-氯-5-氟苄基氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-fluorobenzyl chloride: is an organic compound with the molecular formula C7H5Cl2F . It is a derivative of benzyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 5 positions, respectively. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
科学研究应用
2-Chloro-5-fluorobenzyl chloride is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological molecules.
Medicine: It is an intermediate in the synthesis of drugs that target specific enzymes or receptors, making it valuable in medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
Target of Action
It’s known that benzyl chlorides are often used in organic synthesis, suggesting that their targets could be a variety of organic compounds in synthetic reactions .
Mode of Action
2-Chloro-5-fluorobenzyl chloride, like other benzyl chlorides, likely acts as an electrophile in chemical reactions. It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by a nucleophile . The fluorine atom on the benzene ring can influence the reactivity of the molecule, potentially enhancing its electrophilic nature.
Biochemical Pathways
One study suggests that similar compounds can be involved in the suzuki–miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . In this reaction, the benzyl chloride could act as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst.
Result of Action
The molecular and cellular effects of 2-Chloro-5-fluorobenzyl chloride’s action would depend on its specific targets and the nature of its interactions with them. In a synthetic chemistry context, the result of its action would typically be the formation of a new carbon-carbon bond, as in the Suzuki–Miyaura reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-fluorobenzyl chloride. For example, the rate of its reactions can be influenced by temperature, solvent, and the presence of catalysts . Its stability could be affected by exposure to light, heat, or moisture.
生化分析
Biochemical Properties
The nature of these interactions involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-5-fluorobenzyl chloride involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Currently, there is no available data on the effects of different dosages of 2-Chloro-5-fluorobenzyl chloride in animal models
准备方法
Synthetic Routes and Reaction Conditions: 2-Chloro-5-fluorobenzyl chloride can be synthesized through the chlorination of 2-chloro-5-fluorotoluene. The reaction typically involves the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{C7H6ClF} + \text{SOCl2} \rightarrow \text{C7H5Cl2F} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of 2-chloro-5-fluorobenzyl chloride often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for optimizing the chlorination process.
化学反应分析
Types of Reactions: 2-Chloro-5-fluorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzyl chloride moiety can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the compound to 2-chloro-5-fluorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products:
Nucleophilic Substitution: Products include 2-chloro-5-fluorobenzyl amine, 2-chloro-5-fluorobenzyl alcohol, and 2-chloro-5-fluorobenzyl thiol.
Oxidation: Products include 2-chloro-5-fluorobenzyl alcohol and 2-chloro-5-fluorobenzaldehyde.
Reduction: The major product is 2-chloro-5-fluorotoluene.
相似化合物的比较
- 2-Chloro-6-fluorobenzyl chloride
- 2,4-Dichlorobenzyl chloride
- 4-Methylbenzyl chloride
- 2,6-Dichlorobenzyl chloride
Comparison: 2-Chloro-5-fluorobenzyl chloride is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and selectivity in chemical reactions. For instance, the presence of fluorine enhances the compound’s electrophilicity, making it more reactive towards nucleophiles compared to 2,4-dichlorobenzyl chloride.
属性
IUPAC Name |
1-chloro-2-(chloromethyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIYGQHPMKXCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
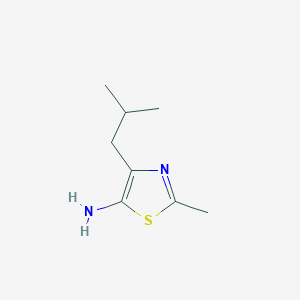
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2468106.png)
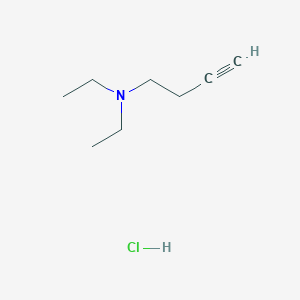
![3-({[3-(3-Methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2468108.png)
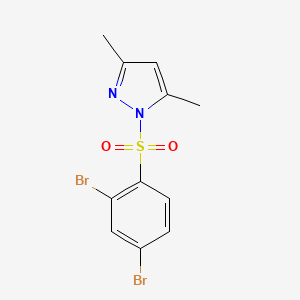
![8-(3-Fluorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2468110.png)
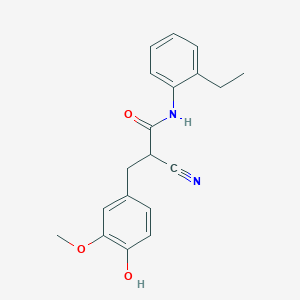
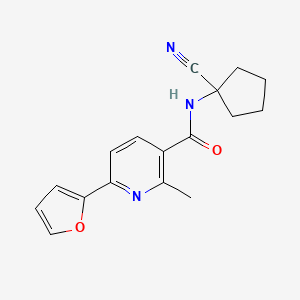
![4-acetyl-N-[cyano(2-methylphenyl)methyl]benzamide](/img/structure/B2468120.png)
![N-(3-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2468121.png)
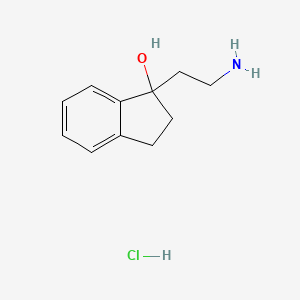
![N-[(2-CHLOROPHENYL)METHYL]-2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2468123.png)
![N-{[4-(2-ethyl-6-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2468124.png)
![1-(3-Benzyl-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2468125.png)
